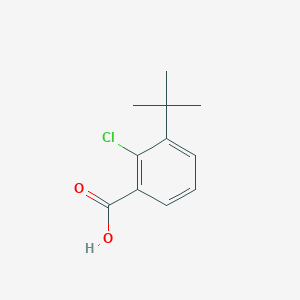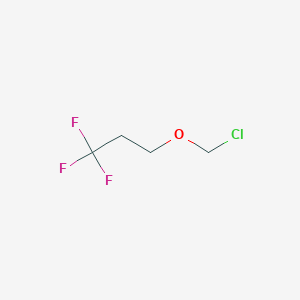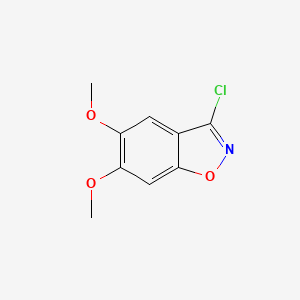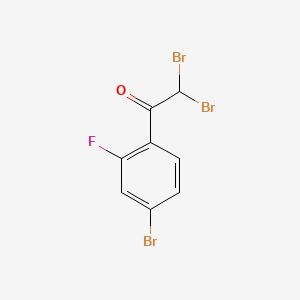
3-(tert-Butyl)-2-Chlorobenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-2-Chlorobenzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butyl group and a chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2-Chlorobenzoic Acid can be achieved through several methods. One common approach involves the chlorination of 3-(tert-Butyl)benzoic Acid using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable method .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-2-Chlorobenzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amides or esters.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-2-Chlorobenzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-2-Chlorobenzoic Acid involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity to enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)benzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorobenzoic Acid: Lacks the tert-butyl group, leading to variations in steric effects and binding properties.
3-(tert-Butyl)-4-Chlorobenzoic Acid: Similar structure but with the chlorine atom in a different position, affecting its chemical behavior.
Uniqueness
3-(tert-Butyl)-2-Chlorobenzoic Acid is unique due to the combined presence of the tert-butyl group and chlorine atom, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
3-tert-butyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
HNRPOMPFYLFUGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)


![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)





![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

